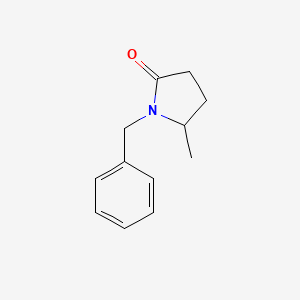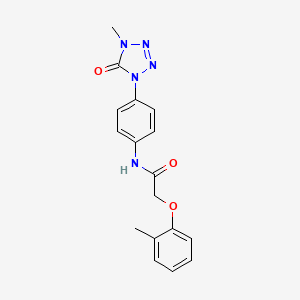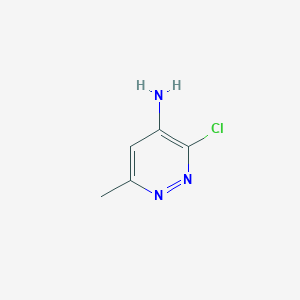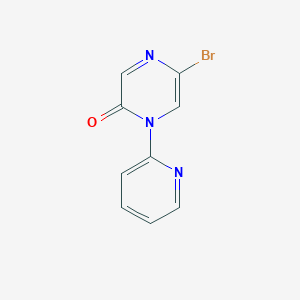
3-(1-Bromoethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromoethyl)oxane is a chemical compound with the CAS number 1534080-33-5 . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .
Synthesis Analysis
The synthesis of 3-(1-Bromoethyl)oxane involves several steps. One method involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at different temperatures . Another method involves the use of t-BuOK in t-BuOH at 80°C . The yield of the reaction varies depending on the conditions and the reagents used .Molecular Structure Analysis
The molecular structure of 3-(1-Bromoethyl)oxane is represented by the InChI code 1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Chemical Reactions Analysis
3-(1-Bromoethyl)oxane can undergo several chemical reactions. For instance, it can participate in the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide . The yield of these reactions can vary depending on the conditions and the reagents used .Physical And Chemical Properties Analysis
3-(1-Bromoethyl)oxane has a molecular weight of 193.08 . The compound is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Oxidative Dehydrogenation
Brominated compounds play a crucial role in oxidative dehydrogenation, a method for producing olefins, diolefins, and aromatics. The use of bromine as an oxidant has been shown to achieve high yields of desired products at moderate temperatures, showcasing its potential for developing low-temperature propylene technologies and synthesizing various commercially valuable unsaturated hydrocarbons (Ding, Metiu, & Stucky, 2013).
Catalytic Synthesis
Brominated intermediates are instrumental in catalytic processes for synthesizing complex molecules. For example, mixed-metal assemblies using brominated components have demonstrated significant magnetic properties, highlighting their importance in materials science (Tamaki et al., 1992).
Environmental Impact and Water Treatment
The environmental behavior of brominated compounds, including their transformation and degradation in water treatment processes, is a significant area of research. Studies on ozonation in marine recirculation systems have explored how brominated disinfection by-products form and their potential impacts, providing insights into managing and mitigating environmental risks (Tango & Gagnon, 2003).
Advanced Oxidation Processes
Research into the degradation of pollutants using advanced oxidation processes (AOPs) often involves brominated radicals. Identifying the radicals involved in such processes helps in understanding and optimizing the degradation of persistent organic pollutants in water, such as 1,4-dioxane, highlighting the role of bromine and brominated compounds in environmental remediation technologies (Cashman, Kirschenbaum, Holowachuk, & Boving, 2019).
Safety and Hazards
3-(1-Bromoethyl)oxane is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
3-(1-bromoethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQYGDYNCDEWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Bromoethyl)oxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2780623.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2780626.png)


![6-[2-(Dimethylsulfamoylamino)ethyl]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2780633.png)



![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)


![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)